molecular formula C20H22N2OS B2617881 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole CAS No. 1207010-04-5

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

Cat. No. B2617881
CAS RN: 1207010-04-5
M. Wt: 338.47
InChI Key: CKOWHQDJHBTSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It belongs to the class of Janus kinase (JAK) inhibitors, which are designed to block the activity of JAK enzymes that play a key role in the signaling pathways of immune cells.

Mechanism of Action

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole specifically targets JAK3, which is predominantly expressed in immune cells such as T cells, B cells, and natural killer cells. By inhibiting JAK3, the drug blocks the downstream signaling of cytokine receptors such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of immune cells. This leads to a reduction in the production of pro-inflammatory cytokines and a suppression of the immune response.
Biochemical and Physiological Effects:
2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has been shown to have a selective and reversible inhibition of JAK3, with minimal off-target effects on other JAK isoforms. The drug has a half-life of approximately 8 hours and is metabolized by the liver. It has been found to be well-tolerated in clinical trials, with a low incidence of adverse events. However, long-term safety and efficacy studies are still ongoing.

Advantages and Limitations for Lab Experiments

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole is a valuable tool for studying the JAK-STAT signaling pathway and its role in autoimmune diseases. It can be used in vitro to investigate the effects of JAK3 inhibition on immune cell function and cytokine production. In vivo studies in animal models can provide insights into the pharmacokinetics and pharmacodynamics of the drug, as well as its efficacy in disease models. However, the use of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole in lab experiments should be carefully controlled and monitored, as it can have immunosuppressive effects that may interfere with the normal immune response.

Future Directions

There are several potential future directions for the development and application of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole. One area of interest is the use of JAK inhibitors in combination with other immunomodulatory drugs, such as biologics, to achieve a synergistic effect in treating autoimmune diseases. Another direction is the exploration of JAK3 inhibition in other disease contexts, such as cancer and viral infections, where the JAK-STAT pathway is dysregulated. Additionally, further research is needed to fully understand the long-term safety and efficacy of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole in clinical use.

Synthesis Methods

The synthesis of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole involves several steps of chemical reactions, starting from commercially available starting materials. The key intermediate is the cyclopentylthio derivative, which is then coupled with furan-2-ylmethyl and p-tolyl groups to form the final product. The synthetic route has been optimized to achieve high yield and purity of the compound.

Scientific Research Applications

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating autoimmune diseases. It has shown promising results in reducing the symptoms of rheumatoid arthritis and psoriasis, as well as other autoimmune disorders such as inflammatory bowel disease and multiple sclerosis. The drug works by inhibiting the JAK-STAT signaling pathway, which is involved in the production of inflammatory cytokines and growth factors.

properties

IUPAC Name

2-cyclopentylsulfanyl-1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-15-8-10-16(11-9-15)19-13-21-20(24-18-6-2-3-7-18)22(19)14-17-5-4-12-23-17/h4-5,8-13,18H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOWHQDJHBTSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.